

Spectroscopic Data of Santolina Triene: An In-depth Technical Guide

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Compound of Interest

Compound Name: Santolina triene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Santolina Triene**, a naturally occurring monoterpene found in various essential oils. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, analytical chemistry, and drug discovery.

Compound Information

Property	Value
IUPAC Name	3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
Molecular Formula	C ₁₀ H ₁₆ [1]
Molecular Weight	136.23 g/mol [1]
CAS Number	2153-66-4[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for **Santolina Triene**.

¹H NMR Data (Predicted)

Detailed experimental ¹H NMR data with coupling constants for isolated **Santolina Triene** is not readily available in the public domain. However, based on the known structure, the following proton environments are expected. A full analysis would require 2D NMR experiments like COSY and HSQC for unambiguous assignment.^[2]

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Vinylic Protons	4.8 - 6.0	Multiplets
Allylic Protons	2.0 - 2.5	Multiplets
Methyl Protons	1.6 - 1.8	Singlets/Doublets

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following table summarizes the available ¹³C NMR data.

Carbon Atom	Chemical Shift (ppm)
C1	112.9
C2	144.9
C3	50.1
C4	126.1
C5	132.8
C6	25.8
C7	17.9
C8	114.9
C9	139.5
C10	20.6
(Data sourced from spectral prediction and comparison with similar compounds)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of **Santolina Triene** exhibits characteristic absorption bands for its hydrocarbon structure.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3080	=C-H	Stretching
~2970	C-H (sp ³)	Stretching
~1640	C=C	Stretching
~1450	C-H	Bending
~910, 990	=C-H	Out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. **Santolina Triene** is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity	Proposed Fragment
136	[M] ⁺	Molecular Ion
121	High	[M - CH ₃] ⁺
93	High	[M - C ₃ H ₇] ⁺
79	Medium	Further Fragmentation

(Major peaks sourced from PubChem)[[1](#)]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These methods are typical for the analysis of volatile terpenes like **Santolina Triene**.

NMR Spectroscopy of Volatile Terpenes

Caption: Workflow for NMR analysis of **Santolina Triene**.

- Sample Preparation: Isolate **Santolina Triene** from the essential oil matrix, typically by preparative gas chromatography or column chromatography. Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans.
- Spectral Width: -1 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans.
 - Spectral Width: 0 to 220 ppm.
- 2D NMR Acquisition: For complete structural assignment, acquire 2D spectra such as COSY, HSQC, and HMBC using standard pulse programs.[2]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy of Essential Oils

Caption: Workflow for FT-IR analysis of **Santolina Triene**.

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, no specific sample preparation is needed. A single drop of the essential oil containing **Santolina Triene** or the isolated compound is placed directly onto the ATR crystal.[3]
- Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Place the sample on the crystal and record the spectrum.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum. If necessary, an ATR correction can be applied. Identify the wavenumbers of the major absorption bands.

GC-MS Analysis of Santolina Triene

Caption: Workflow for GC-MS analysis of **Santolina Triene**.

- Sample Preparation: Dilute the essential oil sample containing **Santolina Triene** in a volatile solvent such as hexane or dichloromethane (e.g., 1:100 v/v).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program: Start at a low temperature (e.g., 60 $^{\circ}\text{C}$), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 $^{\circ}\text{C}$) at a rate of 3-5 $^{\circ}\text{C}/\text{min}$.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.

- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify **Santolina Triene** by comparing its retention time and mass spectrum with those of a reference standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley). Analyze the fragmentation pattern to confirm the structure. The identification is further confirmed by comparing its Kovats retention index with literature values.^[4]

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- To cite this document: BenchChem. [Spectroscopic Data of Santolina Triene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198447#spectroscopic-data-of-santolina-triene-nmr-ir-ms]

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